An In-depth Technical Guide on the Biological Activity of 5-C-heptyl-1-deoxynojirimycin and its Analogs
An In-depth Technical Guide on the Biological Activity of 5-C-heptyl-1-deoxynojirimycin and its Analogs
Introduction
1-Deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases.[1][2] Chemical modifications of the DNJ scaffold have been extensively explored to enhance its therapeutic properties and target specificity.[2][3] Alkylation at the C-1 position of the DNJ ring has been a successful strategy to generate potent and selective inhibitors of β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[4][5] These C-alkylated DNJ derivatives function as pharmacological chaperones (PCs), which are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome.[6][7][8] This guide will delve into the quantitative biological data, experimental methodologies, and mechanisms of action of C-alkylated DNJ analogs, with a specific focus on their relevance to Gaucher disease.
Quantitative Data Presentation
The inhibitory activity of various C-alkylated and N-alkylated DNJ derivatives against β-glucocerebrosidase (β-Glu) and their effect on lysosomal α-glucosidase (α-Glu) are summarized below. These values are critical for understanding the structure-activity relationship and the therapeutic window of these compounds.
| Compound | Target Enzyme | IC50 (µM) | Fold Inhibition vs. DNJ (for β-Glu) | Reference |
| α-1-C-octyl-DNJ (CO-DNJ) | β-Glucocerebrosidase | Not explicitly stated, but showed 460-fold stronger inhibition than DNJ | 460 | [4] |
| N-nonyl-DNJ (NN-DNJ) | β-Glucocerebrosidase | Not explicitly stated, but showed 360-fold stronger inhibition than DNJ | 360 | [4] |
| α-1-C-octyl-DNJ (CO-DNJ) | α-Glucosidase | Weak inhibition | - | [4] |
| N-nonyl-DNJ (NN-DNJ) | α-Glucosidase | Significant inhibition (lowered activity by 50% at 10 µM) | - | [4] |
Table 1: Inhibitory Activity of C-alkylated and N-alkylated DNJ Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols inferred from studies on related C-alkylated DNJ compounds.
1. Synthesis of C-alkylated Deoxynojirimycin Derivatives
The synthesis of C-alkylated DNJ derivatives typically involves the stereoselective addition of an organometallic reagent to a protected iminosugar precursor.
-
Starting Material: A suitably protected derivative of 1-deoxynojirimycin.
-
Key Reaction: Grignard reaction or a similar nucleophilic addition of an alkyl group (e.g., heptylmagnesium bromide for 5-C-heptyl-DNJ) to an electrophilic center at the C-1 position of the protected DNJ.
-
Protection/Deprotection: The hydroxyl and amino groups of DNJ are protected (e.g., with benzyl or silyl groups) before the alkylation and deprotected in the final steps.
-
Purification: Purification is typically achieved through column chromatography on silica gel.
-
Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[2]
2. In Vitro Enzyme Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of the synthesized compounds against the target enzyme, β-glucocerebrosidase.
-
Enzyme Source: Recombinant human β-glucocerebrosidase.
-
Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc).
-
Assay Buffer: A buffer with a pH of 5.2 to mimic the acidic environment of the lysosome.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
3. Cell-Based Pharmacological Chaperoning Assay
This assay evaluates the ability of the compounds to increase the intracellular activity of mutant β-glucocerebrosidase in patient-derived cells.
-
Cell Lines: Fibroblasts or other cell types derived from Gaucher disease patients carrying specific GCase mutations (e.g., N370S).[4]
-
Treatment: Cells are incubated with various concentrations of the test compound for several days.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the intracellular enzymes.
-
Enzyme Activity Measurement: The β-glucocerebrosidase activity in the cell lysate is measured using the in vitro enzyme inhibition assay protocol described above.
-
Data Analysis: The fold increase in enzyme activity in treated cells is calculated relative to untreated control cells.
Mandatory Visualization
Experimental Workflow for Assessing Pharmacological Chaperone Activity
Caption: Workflow for synthesis and evaluation of C-alkylated DNJ derivatives.
Mechanism of Action: Pharmacological Chaperoning in Gaucher Disease
Caption: Pharmacological chaperone mechanism for mutant β-glucocerebrosidase.
Conclusion
While specific data for 5-C-heptyl-DNJ is not available, the extensive research on its close analogs, such as α-1-C-octyl-DNJ, provides a strong foundation for understanding its potential biological activity. It is highly probable that 5-C-heptyl-DNJ would also act as a potent and selective inhibitor of β-glucocerebrosidase, with pharmacological chaperone activity relevant to Gaucher disease. The C-alkyl chain length is a critical determinant of both potency and selectivity, with longer chains generally favoring β-glucosidase inhibition over α-glucosidase inhibition.[4] Further research is warranted to synthesize and evaluate 5-C-heptyl-DNJ to confirm these predictions and to fully characterize its therapeutic potential. This guide provides the necessary framework for such an investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological chaperones as therapeutics for lysosomal storage diseases. | Semantic Scholar [semanticscholar.org]
